Product packaging for Lead resinate(Cat. No.:CAS No. 9008-26-8)

Lead resinate

Cat. No.: B12104802
CAS No.: 9008-26-8
M. Wt: 810 g/mol
InChI Key: GSTXEFGCQNQPDE-UHFFFAOYSA-L
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Description

Significance in Historical Material Science Research

The study of lead resinate is integral to historical material science as it provides profound insights into the materials and techniques employed by artists and craftsmen of the past. wikipedia.org Historically, lead compounds were intentionally added to oil-based paints not only for pigmentation but also to accelerate the drying process. saicmknowledge.orgwikipedia.org Lead, along with other metals like manganese and cobalt, acts as a siccative, or drying agent, catalyzing the oxidation and polymerization of the oil binder. si.edunaturalpigments.com

The presence and characteristics of lead resinates within a paint layer can, therefore, reveal specific workshop practices, such as the preparation of "boiled oils" where lead compounds were heated with the oil to improve its drying properties. si.edu Analysis of these compounds allows researchers to reconstruct historical recipes and understand the technological choices made by artists to achieve desired aesthetic effects and material performance. researchgate.net For instance, the choice of lead precursor, such as basic lead carbonate versus lead acetate (B1210297), would influence the resulting resinate's color, melting point, and solubility. google.com

Role in Cultural Heritage Studies and Conservation Science

In the realms of cultural heritage and conservation science, this compound is a key area of investigation due to its association with significant degradation phenomena in artworks, particularly oil paintings. azolifesciences.com The formation of lead soaps, a category to which lead resinates are closely related, is a widespread issue that can cause a variety of detrimental effects. scispace.com These include the formation of protrusions that disrupt the paint surface, increased transparency of paint layers, and the appearance of disfiguring white crusts. azolifesciences.com

Conservation scientists employ a range of advanced analytical techniques to detect and characterize lead resinates and related compounds within the complex matrix of a painting. nih.gov Understanding the formation mechanisms and the conditions that promote the degradation associated with this compound is crucial for developing effective conservation and preservation strategies for priceless cultural artifacts. nga.gov

Conceptual Frameworks for Investigating Metal Resinates

The investigation of metal resinates like this compound is approached through several conceptual frameworks that integrate chemistry, physics, and art history. A primary framework involves the detailed chemical analysis of microsamples from artworks to identify the specific molecular structures and their distribution within the paint layers. nih.gov This is often a multi-analytical approach, combining various spectroscopic and chromatographic techniques. azolifesciences.com

Another conceptual approach considers the material as part of a dynamic system, studying the kinetics and thermodynamics of its formation and subsequent degradation. scispace.com This involves artificially aging model paint samples to replicate and understand the chemical changes that occur over centuries. semanticscholar.orgnih.gov Furthermore, the study of metal resinates is placed within a historical context, where analytical data is interpreted in light of historical texts, artists' treatises, and known workshop practices of the period. researchgate.net This interdisciplinary approach is essential for a holistic understanding of the material's role and impact on cultural heritage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H58O4Pb B12104802 Lead resinate CAS No. 9008-26-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

9008-26-8

Molecular Formula

C40H58O4Pb

Molecular Weight

810 g/mol

IUPAC Name

1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;lead(2+)

InChI

InChI=1S/2C20H30O2.Pb/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2

InChI Key

GSTXEFGCQNQPDE-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Pb+2]

Origin of Product

United States

Synthesis and Chemical Properties

Deliberate Synthesis as a Siccative

Lead resinates have been historically prepared for use as driers in oils and varnishes. The synthesis involves the reaction of a lead compound with a resinous material, typically rosin (B192284), which is rich in resin acids like abietic acid.

The general preparation can be described as follows:

A rosin material is heated, often with an aldehyde, to form a reaction product. google.com

A lead compound, such as lead acetate (B1210297), basic lead carbonate, or a lead oxide (e.g., litharge), is then introduced to the hot rosin mixture. si.edugoogle.com

The reaction is carried out at temperatures ranging from 90°C to 400°C, depending on the specific reactants used. google.com

The choice of lead compound and other variables significantly impacts the properties of the resulting this compound. For example, using lead acetate tends to produce a lighter-colored, more soluble resinate with a lower melting point, while basic lead carbonate yields a product that is higher in melting point and solubility. google.com

| Metal Concentration | Higher concentrations generally increase the melting point and darken the color. google.com |

In-situ Formation in Paint Layers

This compound can also form in-situ within the paint layers of an artwork over extended periods. This process is a key aspect of the long-term chemical evolution of oil paintings containing lead-based pigments. The formation mechanism involves the reaction between lead ions from pigments (such as lead white, red lead, or lead-tin yellow) and free carboxylic acids present in the binding medium. scispace.com These acids can be resin acids from added resins or fatty acids from the degradation of the drying oil itself.

This spontaneous formation is a complex process influenced by factors such as the basicity of the lead pigment, the acidity of the binding medium, and environmental conditions like humidity and temperature. The lead carboxylates formed, which include lead resinates, can then migrate and aggregate within the paint structure, leading to the degradation phenomena observed in many historical paintings. scispace.com

General Chemical Characteristics

This compound is a metal salt of an organic acid. Its properties are a hybrid of its metallic and organic components.

Table 2: General Physical and Chemical Properties of Lead and Related Compounds

Property Value/Description
Lead (Pb) - Physical State Solid at STP cdc.gov
Lead (Pb) - Color Bluish-white, silvery-gray metal nih.gov
Lead (Pb) - Molecular Weight 207.2 u nist.gov
Lead (Pb) - Melting Point 327.4°C nih.gov
Lead (Pb) - Boiling Point 1,740°C nih.gov
This compound (general) Typically a solid, with properties (color, solubility) dependent on synthesis. google.com
Solubility Generally soluble in non-polar organic solvents like turpentine, and in oils, especially when heated. si.edu Solubility varies with the specific resin acids and the method of preparation. google.com

| Reactivity | Reacts with the oil medium to catalyze oxidation and polymerization (drying). si.edu Can participate in degradation reactions within the paint film over time. scispace.com |

Analytical and Research Methodologies

Spectroscopic Techniques

Spectroscopy is a cornerstone of the analysis of lead resinates and related degradation products in art.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to identify the characteristic vibrations of carboxylate groups (C=O and C-O stretching) that are formed when lead ions react with resin or fatty acids. This allows for the confirmation of the presence of metal soaps in a sample.

Raman Spectroscopy: This technique provides complementary vibrational information and can be used to identify both the organic resin components and, in some cases, the lead-based pigments that may have reacted to form the resinate.

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: XANES, often performed using synchrotron radiation, is a powerful tool for determining the oxidation state of elements. It can be used to study the chemical state of lead and other elements within the paint layers, providing insights into the degradation processes. nih.govresearchgate.net

Chromatographic and Mass Spectrometric Methods

These methods are essential for separating and identifying the specific organic components of the binding medium and their reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for analyzing the composition of binding media. After appropriate sample preparation (e.g., saponification and derivatization), it can identify the specific fatty acids and resin acids present, allowing for the characterization of lead soaps and resinates. azolifesciences.com

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for separating and identifying organic molecules, including those that are not volatile enough for GC-MS. azolifesciences.com

Microscopic and Imaging Approaches

Microscopy provides crucial information about the morphology and distribution of lead resinates within the paint stratigraphy.

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX): SEM provides high-magnification images of paint cross-sections, revealing the structure of the paint layers and the presence of features like soap aggregates. The coupled EDX detector allows for elemental mapping, which can show the co-localization of lead with organic components, indicative of lead soap formation.

Synchrotron Radiation Micro-X-ray Fluorescence (SR-μ-XRF) and Micro-X-ray Diffraction (SR-μ-XRD): These synchrotron-based techniques allow for the mapping of elemental distributions and the identification of crystalline phases at the micro-scale. They are particularly useful for studying the thin alteration layers and complex mixtures of compounds found in degraded paint. nih.gov

Mechanisms of Formation and Interaction in Complex Matrices

Interactions with Organic Binders and Polymeric Media

Reactivity with Proteinaceous and Lipid-Based Binding Media

Lead resinate exhibits distinct reactivity profiles when interacting with proteinaceous and lipid-based binding media.

In proteinaceous binding media , such as those found in traditional tempera paints (e.g., egg yolk, casein), the interaction with lead compounds can alter protein structure and stability. Research on pigments like red lead (Pb₃O₄) in protein binders (ovalbumin and casein) has shown that inorganic pigments can interact with proteins, decreasing their thermal stability and altering their secondary structure, such as reducing intermolecular β-sheet content. While direct studies on this compound with protein binders are less common, the general reactivity of lead ions suggests potential for complex formation or denaturation of protein chains, which could affect the integrity and aging of the resulting film researchgate.net.

With lipid-based binding media , particularly drying oils like linseed oil, this compound functions primarily as a drier or siccative. Lead compounds, including lead resinates, accelerate the auto-oxidation and polymerization of unsaturated fatty acids within these oils si.eduresearchgate.net. This process involves the catalytic decomposition of hydroperoxides, which generates free radicals that initiate and propagate the cross-linking reactions necessary for film formation si.edu. Lead resinates, when heated with drying oils, form lead soaps which are integral to this drying process. Oils prepared with lead resinates are noted for forming clear and tough films with minimal sediment si.edu. The mechanism involves the lead ions reacting with the fatty acid components of the oil, facilitating the oxidative polymerization that leads to a solid, durable film si.eduresearchgate.net.

Interactions with Inorganic Pigments and Fillers

At the interfaces between pigments and the binder system containing this compound, ion exchange processes can occur. Lead ions (Pb²⁺) from the this compound can interact with the surface of inorganic pigments. For instance, lead-containing pigments like lead white (basic lead carbonate) are known to react with fatty acids in oil binders, forming lead soaps culturalheritage.orgmetmuseum.org. Similarly, lead ions from this compound can potentially undergo ion exchange with surface functional groups or counter-ions present on pigment particles. Studies on lead-tin yellow pigments, which contain lead, have shown that the lead can dissolve in the oil binder, forming fatty acid salts and potentially decreasing drying time si.edu. While specific ion exchange mechanisms involving this compound and various inorganic pigments are not extensively detailed in general literature, the principle of metal ion interaction with pigment surfaces is well-established in colloid and surface chemistry, suggesting that lead ions from the resinate could adsorb onto or react with pigment surfaces, altering interfacial properties.

Certain inorganic pigments can exhibit catalytic effects that influence the reactions mediated by this compound, particularly the drying process. For example, some metal oxides and minerals are known to catalyze oxidation reactions. While this compound itself is a drier, the presence of other pigments might either enhance or inhibit its catalytic activity. Research indicates that lead, when present as a siccative or pigment, can catalyze the photodegradation of aromatic structures in binders, such as in the case of bone black in oil d-nb.info. Conversely, pigments like titanium dioxide are generally considered inert or can even have passivating effects on certain reactions. Specific studies detailing the catalytic interplay between various inorganic pigments and this compound are limited, but the general understanding is that the pigment surface chemistry can influence the kinetics of the binder's oxidative polymerization, which this compound promotes.

Rheological and Film-Forming Aspects of this compound Systems

This compound significantly impacts the rheological properties and film-forming capabilities of the systems it is incorporated into, primarily by accelerating the drying and cross-linking processes.

This compound is a potent drier, accelerating the oxidative polymerization of drying oils si.eduresearchgate.net. This acceleration leads to significantly reduced drying times for oil-based paints and coatings. Studies comparing various metal resinates have shown that lead resinates, while sometimes requiring more material for equivalent drying to touch compared to other metals like cobalt or manganese, are effective in promoting cross-linking si.eduresearchgate.net. The mechanism involves the catalytic activity of lead ions in promoting the formation of hydroperoxides and subsequent radical chain reactions, leading to the formation of a robust, cross-linked polymer network si.edu. This increased cross-linking density results in harder, more durable films. For instance, lead oxide additions to linseed oil have been noted to produce siccative pigments that initially yield hard films, though some formulations with high litharge content could lead to brittleness and cracking over time si.edu.

Table 1: Comparative Drying Performance of Metal Resinates in Linseed Oil (Hypothetical Data based on general siccative activity)

Metal ResinateDrying Time (Dry to Touch)Cross-linking Index (Arbitrary Units)Film Hardness (Shore D)
Lead12-24 hours8.575
Cobalt4-8 hours9.280
Manganese6-10 hours9.078
Zinc48-72 hours6.065
Calcium72-96 hours5.560

Note: Data is illustrative and based on general trends observed for siccatives. Specific values depend on concentration, oil type, and environmental conditions.

The incorporation of this compound modifies the viscoelastic properties and mechanical stability of the resulting films. By promoting rapid and extensive cross-linking, this compound generally leads to harder, less flexible films compared to systems dried without it or with less active driers si.edu. The formation of lead soaps within the oil film, a consequence of the interaction between lead ions and fatty acids, can reinforce the paint film, imparting plasticity and improving its stabilization culturalheritage.orgmetmuseum.org. However, excessive formation of lead soaps or highly cross-linked structures can lead to brittleness and reduced long-term durability, potentially causing cracking or delamination under stress si.edumetmuseum.org. The rheological behavior of paints containing this compound is also affected; it can contribute to thixotropy or pseudoplasticity, influencing application properties such as sag (B610663) resistance and leveling rheologylab.comelementis.comulprospector.com.

Table 2: Influence of this compound on Film Properties (Illustrative)

PropertySystem without this compoundSystem with this compoundNotes
Drying Time (Surface)Several days to weeks12-24 hoursAccelerated oxidative polymerization.
Film HardnessModerateHighIncreased cross-linking density.
FlexibilityHigherLowerTendency towards brittleness with high concentrations or prolonged aging.
Tensile StrengthModerateHighEnhanced by cross-linking and soap formation.
ViscoelasticityMore fluid/elasticMore rigid/brittleTransition from elastic to more brittle behavior depending on concentration and aging.
Resistance to CrackingGoodModerate to PoorCan be compromised by over-drying or excessive soap formation, especially under thermal stress.

Note: These are generalized observations. Actual properties are highly dependent on formulation, concentration of this compound, and environmental factors.

Degradation Pathways and Alteration Phenomena of Lead Resinates

Oxidative Degradation Mechanisms

Oxidative degradation is a significant pathway for the alteration of lead resinates, driven by their interaction with atmospheric oxygen. This process is often autocatalytic, meaning the products of the reaction can themselves catalyze further degradation. wikipedia.org The presence of the lead ion, a transition metal, can play a pivotal role in catalyzing these oxidative reactions. nih.gov

The degradation often begins with an autoxidation process, a free-radical chain reaction involving oxygen. wikipedia.org This mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The process starts with the formation of free radicals from the organic resin acid component. This can be triggered by energy input from heat or light, or by the presence of metal ions like lead, which can facilitate the decomposition of trace hydroperoxides.

Propagation: A carbon-centered radical on the resin acid molecule reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This highly reactive peroxy radical then abstracts a hydrogen atom from another organic molecule, creating a hydroperoxide (ROOH) and a new carbon-centered radical. This new radical continues the chain reaction. wikipedia.org

Termination: The chain reaction ceases when two radicals react with each other to form a stable, non-radical product.

Lead itself is known to induce oxidative stress by generating reactive oxygen species (ROS), such as hydroperoxides, singlet oxygen, and hydrogen peroxide. nih.govnih.gov The accumulation of δ-aminolevulinic acid (ALA), a precursor in heme synthesis that builds up in cases of lead exposure, can undergo rapid autoxidation, generating ROS. nih.gov This catalytic activity accelerates the formation of free radicals, thereby promoting the oxidative breakdown of the resinate's organic structure. nih.govtufts.edu

The oxidative process affects both the organic (resinate) and inorganic (lead) components of the compound. The hydroperoxides (ROOH) formed during the propagation step are unstable and can decompose, leading to a variety of secondary oxidation products, including aldehydes, ketones, and smaller-chain carboxylic acids like azelaic acid. metmuseum.org

Simultaneously, the lead(II) ions in the resinate can be oxidized to higher oxidation states. The presence of strong oxidizing agents, which can be generated during autoxidation, can lead to the formation of lead(IV) oxides. researchgate.net Studies on the degradation of lead-based pigments have identified the formation of plattnerite (β-PbO₂) and scrutinyite (α-PbO₂) as common darkening products. researchgate.netresearchgate.net For example, the oxidation of red lead (Pb₃O₄) by superoxide (B77818) radicals has been shown to produce lead dioxide (PbO₂). mdpi.com This change in the lead's oxidation state is often associated with a visible darkening or discoloration of the material. researchgate.net Another potential secondary product is lead carbonate (cerussite), which can form from the reaction of lead ions with carbon dioxide, a process that can be influenced by the degradation of the organic matrix. rsc.orgtandfonline.com

Table 1: Key Products in the Oxidative Degradation of Lead Compounds

Initial ComponentDegradation ProcessPrimary Oxidized SpeciesSecondary ProductsAssociated Phenomena
Organic Resin AcidAutoxidationPeroxy Radicals (ROO•), Hydroperoxides (ROOH)Azelaic acid, Aldehydes, KetonesMatrix breakdown, Embrittlement
Lead(II) IonOxidationLead(IV) OxidePlattnerite (β-PbO₂), Scrutinyite (α-PbO₂)Darkening, Discoloration
Lead(II) IonCarbonationLead CarbonateCerussite (PbCO₃), HydrocerussiteWhitening, Formation of crusts

Hydrolytic Degradation Pathways

Hydrolysis involves the chemical breakdown of the lead resinate compound by reaction with water. The susceptibility of lead resinates to this pathway is highly dependent on environmental conditions, particularly the presence of moisture and the pH of the system.

Water and high relative humidity are critical factors in the degradation of lead resinates. metmuseum.org Water molecules can act as plasticizers, increasing the mobility of reactants within the material matrix. This increased mobility facilitates the transport of fatty acids and lead ions, which can promote the formation and migration of lead soap aggregates. metmuseum.org

Furthermore, water can directly participate in the hydrolysis of the carboxylate group, which links the lead ion to the resin acid. This reaction cleaves the bond, releasing the free resin acid and forming lead hydroxide (B78521) species. The presence of water is known to be a key factor in the degradation of resin-dentine interfaces in dental applications and in the breakdown of semi-crystalline polymers, where amorphous regions are typically attacked first. nih.govresearchgate.net

The rate of hydrolysis can be significantly accelerated by the presence of acids. researchgate.net Transition metal ions, acting as Lewis acids, can catalyze hydrolysis by binding to water molecules, thereby increasing their acidity (lowering their pKa). libretexts.org The lead(II) ion itself can facilitate the process.

In environments where acidic pollutants are present or where acidic degradation products are formed from the autoxidation of the organic matrix, acid-catalyzed hydrolysis becomes a more prominent degradation pathway. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylate group, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the lead-oxygen bond, regenerating the carboxylic acid and releasing the lead ion into the matrix, where it may react further. researchgate.netlibretexts.org

Photochemical and Thermal Instability Studies

Photochemical degradation is initiated by the absorption of light, particularly in the ultraviolet (UV) range. This energy absorption can lead to the homolytic cleavage of chemical bonds, generating free radicals and initiating the autoxidation chain reaction described previously. researchgate.net Studies on similar metal carboxylates, such as copper resinate, have shown that photo-oxidation is a likely mechanism for discoloration and decay. nih.govresearchgate.net The combination of UV irradiation and heat has been demonstrated to significantly accelerate the formation of oxidized organic products. nih.gov

Thermal degradation involves the breakdown of the compound at elevated temperatures. Heat increases the rate of chemical reactions, including oxidation and hydrolysis. rsc.org While lead resinates are often formed by heating lead pigments with oil, prolonged or excessive exposure to heat can lead to the decomposition of the organic resin components and alterations in the lead compounds. rsc.org Studies on the thermal stability of lead-containing materials, such as lead halide perovskites, show that they can be intrinsically unstable to heat, leading to the release of volatile products and the decomposition of the material's structure. rsc.orgrsc.orgnih.gov

Table 2: Effects of Energy Sources on this compound Degradation

Energy SourcePrimary EffectMechanismResulting Phenomena
Light (Photochemical)Initiation of free radicalsAbsorption of UV radiation leads to bond cleavage.Accelerated autoxidation, discoloration, embrittlement.
Heat (Thermal)Increased reaction ratesProvides activation energy for degradation reactions.Accelerated oxidation and hydrolysis, decomposition, release of volatile products.

Effects of Ultraviolet and Visible Light Exposure

The interaction of lead resinates with ultraviolet (UV) and visible light is a significant factor in their long-term stability. Photochemical degradation can induce a variety of changes in the material, affecting both its chemical structure and visual appearance.

Research into the degradation of lead-based pigments, which share some chemical similarities with lead resinates, reveals that light exposure can be a primary driver of alteration. For instance, studies on lead chromate (B82759) pigments have demonstrated that light activates the reduction of Cr(VI) to Cr(III) compounds, leading to a noticeable darkening of the pigment. researchgate.netnih.gov While the specific photochemical reaction in lead resinates will differ, the principle of light-induced chemical change is a key consideration.

The photochemical degradation of lead carboxylates, a class of compounds closely related to lead resinates, can be influenced by the wavelength of the incident light. Shorter wavelengths, such as those in the UV and blue regions of the spectrum, are generally more energetic and can lead to more significant degradation. mdpi.com The degradation process can involve the photo-oxidation of the organic resin component, leading to the formation of various degradation products and a change in the coordination environment of the lead ions.

Table 1: Effects of Light Exposure on Lead-Containing Materials

Wavelength Range Energy Level Potential Effects on Lead Resinates (Hypothesized) Observed Effects on Related Lead Compounds
Ultraviolet (UV) High Cleavage of chemical bonds in the resin matrix, initiation of radical chain reactions, leading to discoloration and embrittlement. UV-driven coating oxidation is a principal degradation pathway in pigmented coatings. wikipedia.org
Visible (Blue Light) Medium Can contribute to photochemical reactions, particularly in the presence of photosensitizers. May lead to gradual color changes. Darkening of lead chromate pigments is activated by light. researchgate.netnih.gov

This table is interactive. Click on the headers to sort the data.

Thermal Aging Effects and Accelerated Degradation Studies

Thermal stress is another critical factor influencing the degradation of lead resinates. Elevated temperatures can accelerate chemical reactions, leading to changes in the physical and chemical properties of the material over time. Accelerated degradation studies, where materials are subjected to controlled high-temperature environments, are often used to predict long-term aging behavior.

The thermal decomposition of lead carbonates, another lead-containing material found in art, has been studied to understand its stability. These studies show that lead carbonates decompose at elevated temperatures to form lead oxides. researchgate.net While lead resinates have a different chemical structure, this illustrates the potential for thermal degradation to alter the fundamental composition of lead-containing materials.

In the context of resinous materials, thermal aging can lead to a variety of effects, including discoloration (often yellowing or browning), embrittlement, and changes in solubility. For the resin component of this compound, thermal oxidation is a likely degradation pathway. This process involves the reaction of the organic matrix with oxygen at elevated temperatures, leading to the formation of chromophoric (color-causing) groups and chain scission, which can result in a loss of mechanical integrity.

Accelerated aging studies on materials containing lead pigments have shown that thermal stress can facilitate the leaching of lead and other components. scispace.com For lead resinates, this could imply a potential for the migration of lead ions or degradation products within a larger material matrix under thermal stress.

Table 2: Potential Effects of Thermal Aging on this compound Properties

Property Potential Change with Thermal Aging Underlying Mechanism
Color Yellowing/Browning Formation of chromophores through oxidation of the resin matrix.
Brittleness Increase Chain scission and cross-linking reactions in the resin component.
Solubility Decrease Increased cross-linking of the polymer matrix.

This table is interactive. Click on the headers to sort the data.

Influence of Atmospheric Pollutants and Environmental Stressors

The degradation of lead resinates is significantly influenced by their interaction with atmospheric pollutants and other environmental stressors. These external factors can initiate and accelerate chemical reactions, leading to alterations in the composition and appearance of the material.

Reactions with Gaseous Pollutants (e.g., Hydrogen Sulfide (B99878), Organic Acids)

Gaseous pollutants are a major concern for the preservation of materials containing lead compounds. Hydrogen sulfide (H₂S) is particularly reactive with lead ions, leading to the formation of lead sulfide (PbS), a black compound. This reaction is responsible for the well-documented darkening of lead white pigments in artworks. nih.govnih.gov The reaction can be summarized as:

(Resin-COO)₂Pb + H₂S → PbS + 2 Resin-COOH

This transformation results in a dramatic and often disfiguring color change from a typically yellowish or brownish hue to black. The rate of this reaction can be influenced by the presence of moisture and the concentration of H₂S in the environment.

Organic acids, such as acetic acid and formic acid, are also common indoor and outdoor pollutants. These acids can react with lead resinates in a ligand exchange reaction. This can lead to the formation of more mobile lead salts, such as lead acetate (B1210297) or lead formate, which can then migrate within the material. The formation of lead carboxylates from the reaction of lead-containing pigments with fatty acids in the oil binding medium of paintings is a well-known degradation phenomenon. researchgate.net A similar reaction can be anticipated for lead resinates when exposed to acidic vapors.

Table 3: Reactivity of this compound with Common Gaseous Pollutants

Pollutant Chemical Formula Primary Reaction with this compound Macroscopic Effect
Hydrogen Sulfide H₂S Formation of lead sulfide (PbS) Darkening/Blackening
Acetic Acid CH₃COOH Formation of lead acetate Potential for increased lead mobility, possible changes in surface appearance
Formic Acid HCOOH Formation of lead formate Potential for increased lead mobility, possible changes in surface appearance
Sulfur Dioxide SO₂ Potential for formation of lead sulfate (B86663) (PbSO₄) Whitening or formation of a crust

This table is interactive. Click on the headers to sort the data.

Synergistic Effects of Multiple Environmental Factors

In real-world environments, materials are rarely exposed to a single degradation factor. The combination of multiple environmental stressors, such as light, heat, humidity, and pollutants, can lead to synergistic effects, where the combined impact is greater than the sum of the individual effects.

For instance, the presence of moisture can accelerate the reactions of lead resinates with acidic gases. High humidity can facilitate the dissolution of gaseous pollutants, creating an acidic solution on the surface of the material that can more readily react with the this compound.

Similarly, the combination of light and atmospheric pollutants can lead to complex degradation pathways. Light can generate reactive oxygen species (ROS) on the surface of the material, which can then react with the resinous component of the this compound, making it more susceptible to attack by other pollutants. The degradation of lead-based pigments has been shown to be influenced by a combination of factors including humidity, light, and air pollution. researchgate.net

Microbial and Enzymatic Degradation Hypotheses

The role of microorganisms in the degradation of lead resinates is an area that requires further investigation. While the high concentration of lead is toxic to many microorganisms, some bacteria and fungi have been shown to tolerate and even interact with lead compounds. researchgate.netnih.gov

The primary hypothesis for microbial interaction with lead resinates revolves around two main processes:

Biodeterioration of the Resin Matrix: Many microorganisms are capable of degrading natural resins. They can produce extracellular enzymes that break down the complex organic molecules of the resin into smaller, more easily metabolized compounds. This would lead to a loss of integrity of the material, potentially releasing lead ions.

Biomineralization and Transformation of Lead: Some microorganisms can transform lead ions into less soluble forms. For example, phosphate-solubilizing bacteria can lead to the precipitation of lead phosphate (B84403) minerals. nih.gov Sulfate-reducing bacteria can produce hydrogen sulfide, which would react with lead ions to form lead sulfide. While these processes are a form of bioremediation for lead contamination, in the context of a material, they would represent a significant alteration.

There is currently limited direct evidence for the enzymatic degradation of the this compound salt itself. However, studies on the enzymatic degradation of other metal carboxylates suggest that this is a plausible pathway. researchgate.net Further research is needed to identify specific microorganisms and enzymes that are capable of degrading lead resinates and to understand the mechanisms of these interactions.

Macroscopic and Microscopic Manifestations of Degradation in Materials

The degradation of lead resinates manifests in a variety of ways, observable at both the macroscopic and microscopic levels. These changes are the result of the chemical and physical alterations discussed in the previous sections.

Macroscopic Manifestations:

Discoloration: One of the most common macroscopic signs of degradation is a change in color. This can include darkening or blackening due to the formation of lead sulfide in the presence of sulfur-containing pollutants. nih.govnih.gov Yellowing or browning can also occur due to the oxidation of the resin component, particularly upon exposure to light and heat.

Loss of Transparency: Initially, this compound can be a transparent or translucent material. As it degrades, it may become more opaque or cloudy due to chemical changes and the formation of scattering centers within the material.

Surface Protrusions and Efflorescence: In some cases, the formation of new crystalline phases, such as lead carboxylates or lead sulfate, can lead to the appearance of protrusions or a white, crusty efflorescence on the surface. bnl.gov This phenomenon is well-documented for the degradation of lead-containing pigments in oil paintings. bnl.gov

Cracking and Embrittlement: The degradation of the organic resin matrix can lead to a loss of flexibility and the formation of cracks, a process known as crazing. This can be a result of photo-oxidation and thermal aging.

Microscopic Manifestations:

Changes in Surface Morphology: Microscopic examination, for example, using scanning electron microscopy (SEM), can reveal changes in the surface texture of the this compound. This can include the development of pitting, erosion, and the formation of micro-cracks.

Formation of Crystalline Aggregates: The formation of lead soaps (lead carboxylates) can be observed microscopically as crystalline aggregates within the material matrix. scispace.com These aggregates can range in size and morphology.

Elemental and Chemical Mapping: Advanced analytical techniques, such as microscopic X-ray fluorescence (µ-XRF) and X-ray absorption near-edge structure (µ-XANES) spectroscopy, can be used to map the distribution of elements and identify the chemical state of lead and other elements within the degraded material. nih.govnih.gov These techniques have been instrumental in identifying the presence of Cr(III) alteration products in the degradation of lead chromate pigments. nih.govnih.gov

Changes in Infrared Spectra: Fourier-transform infrared (FTIR) spectroscopy can be used to identify changes in the chemical bonding within the this compound as it degrades. This can include the appearance of new absorption bands corresponding to degradation products such as lead carboxylates and oxalates. mdpi.com

Table 4: Summary of Degradation Manifestations

Level of Observation Manifestation Description
Macroscopic Darkening/Blackening Formation of lead sulfide due to reaction with sulfur-containing pollutants.
Macroscopic Yellowing/Browning Oxidation of the organic resin matrix.
Macroscopic Protrusions/Efflorescence Formation of crystalline degradation products such as lead soaps or sulfates.
Macroscopic Cracking/Crazing Loss of mechanical integrity of the resin component.
Microscopic Surface Pitting/Erosion Alteration of the surface morphology at a micro-scale.
Microscopic Crystalline Aggregates Formation of new crystalline phases within the material.
Microscopic Changes in Elemental Distribution Migration and localization of lead and other elements.

This table is interactive. Click on the headers to sort the data.

Discoloration and Darkening Phenomena

One of the most noticeable forms of degradation in materials containing lead resinates is a change in color, often presenting as darkening, yellowing, or the appearance of orange and reddish hues. culturalheritage.org This discoloration is a result of complex chemical transformations of the lead-containing compounds.

The lead ions in this compound often originate from lead-based pigments like lead white (basic lead carbonate) or red lead (lead(II,IV) oxide) used in historical formulations. metmuseum.orgnih.gov The degradation of these source materials is a key factor in the discoloration process. For instance, lead white has been observed to darken over time due to its reaction with sulfur-containing compounds in the atmosphere, such as hydrogen sulfide. culturalheritage.orgnih.govresearchgate.net This reaction leads to the formation of lead sulfide (PbS), a black or brown compound, which can cause significant darkening of the paint film. culturalheritage.orgresearchgate.net

Another well-documented degradation pathway involves the oxidation of lead compounds. Red lead (Pb₃O₄) and even lead white can transform into plattnerite (β-PbO₂), a black or dark brown form of lead dioxide. researchgate.netgeoscienceworld.orgnih.gov This process is often influenced by environmental factors such as humidity and exposure to light and pollutants. geoscienceworld.orgnih.gov In some cases, orange and reddish discolorations have been observed in lead white paint films, often appearing alongside the black lead sulfide. culturalheritage.org The formation of these off-color products can be provoked by acidic conditions within the paint or paper substrate. culturalheritage.org

Table 1: Common Discoloration Products and Their Appearance

Degradation ProductChemical FormulaCommon AppearancePrecursor Compound(s)
Lead SulfidePbSBlack, brown, or silvery-blackLead Carbonate, Lead(II) ions
Plattneriteβ-PbO₂Black, dark brownRed Lead (Pb₃O₄), Lead White
AnglesitePbSO₄White, but associated with darkening processRed Lead (Pb₃O₄), Lead Monoxide (PbO)
Unknown Orange/Pink SubstanceUndeterminedOrange, pink, reddishLead Carbonate in acidic, sulfurous conditions

Formation of Aggregates, Inclusions, and Protrusions

A significant degradation phenomenon involving lead resinates and analogous lead soaps is the formation of solid aggregates within the film. nih.gov These formations occur when lead ions, originating from pigments, react with free fatty acids or resin acids from the binding medium through a process called saponification. metmuseum.orgresearchgate.net While initially dispersed, these newly formed lead carboxylates (soaps) can migrate and coalesce into distinct aggregates or inclusions. amolf.nl

These aggregates can grow to considerable sizes, with diameters reported to reach 100–200 micrometers (µm). metmuseum.orgresearchgate.net They often appear as translucent, opalescent, or white lumps within the paint or varnish layer. culturalheritage.orgnationalgallery.org.uk Under ultraviolet (UV) light, these inclusions frequently exhibit fluorescence, which can help in their identification. culturalheritage.orgnationalgallery.org.uk

As these aggregates continue to grow, they can swell and generate internal stress within the film. researchgate.net This process can eventually lead to the formation of protrusions, where the soap aggregates push through and erupt from the surface, creating a gritty or lumpy texture. researchgate.netculturalheritage.orgvalentinewalsh.co.uk This phenomenon has been observed in numerous historical oil paintings, where crater-like holes or pockmarks are left on the surface after protrusions are dislodged. amolf.nlartnet.com

Research has identified the primary components of these aggregates as lead salts of saturated fatty acids, particularly lead palmitate and lead stearate. metmuseum.org It is understood that lead resinates, being chemically similar lead carboxylates, would participate in analogous aggregation processes. The crystallization of these metal soaps from an initially amorphous state is considered a critical step in the development of these damaging formations. researchgate.netresearchgate.net

Table 2: Characteristics of Lead Soap Aggregates

CharacteristicDescription
Formation Mechanism Saponification: Reaction of lead ions with free fatty acids or resin acids. metmuseum.orgresearchgate.net
Composition Primarily lead carboxylates (e.g., lead palmitate, lead stearate). metmuseum.org
Size Can reach up to 100–200 µm in diameter. metmuseum.orgresearchgate.net
Appearance Translucent, white, or opalescent lumps; often fluorescent under UV light. culturalheritage.orgnationalgallery.org.uk
Manifestation Inclusions within the film, protrusions (pustules) erupting from the surface. researchgate.netvalentinewalsh.co.uk

Changes in Surface Morphology and Film Integrity

The most dramatic morphological change is the eruption of protrusions through the paint surface, which creates a pronounced gritty or bumpy texture. nationalgallery.org.ukvalentinewalsh.co.uk In severe cases, these protrusions can be large enough to be visible to the naked eye. nationalgallery.org.uk This physical disruption is a direct threat to the artwork, as it alters the intended surface appearance and can lead to further damage. nih.gov

Beyond protrusions, the saponification process can cause a range of other issues that compromise the film's integrity:

Increased Transparency: The formation of lead soaps can alter the refractive index of the paint layer, leading to increased transparency. metmuseum.orgnih.gov This unwanted effect can make underlying drawings, previous paint layers, or the texture of the canvas or wood support become visible. metmuseum.orgresearchgate.net

Cracking and Flaking: As aggregates grow, they induce mechanical stress within the paint film. researchgate.net This stress can exceed the film's elastic limit, resulting in cracking. nih.govresearchgate.net Over time, these cracks can propagate, leading to the delamination of paint layers and eventual paint loss as flakes detach from the surface. researchgate.netvalentinewalsh.co.uk

Brittleness: The chemical reactions associated with saponification and the subsequent crystallization of lead soaps can increase the brittleness of the paint film, making it more susceptible to cracking from environmental fluctuations or physical handling. nih.govresearchgate.net

Surface Crusts: In some instances, lead soap formation can lead to the development of disfiguring white crusts or hazy films on the surface of the painting. nih.govvalentinewalsh.co.uk

These degradation phenomena collectively represent a severe threat to the long-term preservation of artworks and other materials containing lead resinates. The integrity of the film is compromised both chemically and mechanically, leading to irreversible changes in appearance and structure. nih.govvalentinewalsh.co.uk

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Molecular and Elemental Analysis

Chromatographic techniques are powerful tools for separating the complex mixtures that can be present in or derived from lead resinate samples. By coupling chromatography with mass spectrometry, it is possible to identify and quantify a wide range of organic and elemental species.

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of organic components associated with this compound, particularly the degradation products of the resinous and oil-based binders from which it can form. The formation of lead soaps, such as this compound, involves the reaction of lead ions from pigments with fatty acids from the binding medium. nih.govchromatographytoday.com

GC-MS analysis of samples containing lead soaps has confirmed the presence of lead carboxylates of saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18). nih.govchromatographytoday.com These fatty acids are the hydrolysis products of glycerides present in drying oils like linseed or walnut oil, which have been historically used in paintings. chromatographytoday.com The analytical procedure for GC-MS often involves an initial alkaline hydrolysis to break down the this compound, followed by solvent extraction and derivatization (e.g., trimethylsilylation) to make the organic components volatile enough for gas chromatographic separation.

In addition to identifying the primary fatty acids, GC-MS can also detect other organic degradation products, such as dicarboxylic acids (e.g., azelaic acid), which are formed from the oxidation of unsaturated fatty acids in the oil matrix. chromatographytoday.com The identification of these compounds provides a molecular fingerprint of the original binding medium and the degradation pathways it has undergone.

Compound ClassSpecific Degradation Products Identified by GC-MSSignificance
Saturated Monocarboxylic AcidsPalmitic Acid (C16), Stearic Acid (C18)Primary components of lead soaps formed from the hydrolysis of drying oils. nih.govchromatographytoday.com
Dicarboxylic AcidsAzelaic Acid (C9)Marker for the oxidation of unsaturated fatty acids in the original oil binder. chromatographytoday.com

High-Performance Liquid Chromatography (HPLC) for Trace Element and Species Identification

High-Performance Liquid Chromatography (HPLC) offers a versatile approach for the analysis of this compound, particularly for the speciation of lead and the identification of trace elements. When coupled with sensitive detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), HPLC can separate and quantify different forms of lead and other metallic elements present in the sample matrix.

The speciation of lead is of significant interest as it can provide information about the original lead-containing compounds and their subsequent chemical transformations. HPLC methods, including reversed-phase, ion-pairing, and ion-exchange modes, have been developed for the separation of inorganic lead (Pb²⁺) from various organolead species, such as trialkyllead compounds. nih.gov While these methods have been applied to various sample types, their application to artists' materials can provide insights into the different lead compounds that may be present alongside or formed from this compound.

Furthermore, HPLC-ICP-MS can be employed for the determination of trace elements within the this compound matrix. The trace element profile of lead-based pigments, such as lead white, can be characteristic of the ore source and manufacturing process. Elements like copper, manganese, silver, antimony, iron, and zinc are often found as impurities in lead pigments. art-cons.com The analysis of these trace elements in this compound can, therefore, provide clues about the provenance of the lead used in its formation.

Analytical TargetPotential Species/Elements for HPLC IdentificationRationale
Lead SpeciationInorganic Lead (Pb²⁺), Organolead compoundsTo identify different chemical forms of lead present in the sample. nih.gov
Trace Element IdentificationCopper (Cu)To establish a trace element fingerprint for provenance studies of the lead source. art-cons.com
Manganese (Mn)
Silver (Ag)
Antimony (Sb)
Iron (Fe)
Zinc (Zn)

Lead Isotope Analysis via Thermal Ionization Mass Spectrometry and Chromatographic Separation

Lead isotope analysis is a powerful technique for provenancing the lead used in the formation of this compound. This method relies on the measurement of the abundance ratios of the four stable isotopes of lead: ²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb. The isotopic composition of lead varies depending on the geological age and the uranium and thorium content of the ore deposit from which it was mined. metmuseum.orgnih.gov This isotopic signature is largely preserved during the smelting and pigment manufacturing processes, acting as a fingerprint for the lead's origin. art-cons.combelspo.be

Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are the two primary techniques for high-precision lead isotope ratio measurements. acs.org Prior to mass spectrometric analysis, lead is chemically separated and purified from the sample matrix using chromatographic methods, such as ion-exchange chromatography, to eliminate interferences. nih.gov

Studies on lead white pigments in historical paintings have demonstrated that lead isotope ratios can be used to differentiate between lead sources from different geographical regions (e.g., Northern vs. Southern Europe) and even to track changes in lead sources over time. art-cons.commetmuseum.orgresearchgate.net These findings are directly applicable to this compound, as the lead ions incorporated into the soap structure originate from these pigments. By analyzing the lead isotope ratios in a this compound sample, it is possible to infer the provenance of the original lead pigment used.

Isotope RatioSignificance in Provenance Studies
²⁰⁶Pb/²⁰⁴PbThese ratios vary significantly in lead ores from different geological origins and time periods, providing a basis for source attribution. metmuseum.orgepa.gov
²⁰⁷Pb/²⁰⁴Pb
²⁰⁸Pb/²⁰⁴Pb

Spectroscopic Characterization of this compound Compounds

Spectroscopic techniques provide detailed information about the molecular structure, chemical bonding, and phase composition of this compound. These non-destructive methods are particularly valuable for the analysis of cultural heritage materials where sample availability is limited.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the molecular characterization of this compound. It provides information about the functional groups present in a sample by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. FTIR has been instrumental in identifying metal carboxylates, including lead soaps, in oil paintings. chromatographytoday.com

The formation of this compound from a carboxylic acid (e.g., a fatty acid from a drying oil) and a lead source is marked by a distinct change in the FTIR spectrum. The characteristic C=O stretching band of the free carboxylic acid, typically found around 1700 cm⁻¹, disappears and is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group. The positions of these bands are sensitive to the coordinating metal ion. For lead carboxylates, the asymmetric stretching vibration is often observed in the range of 1510-1540 cm⁻¹, while the symmetric stretch appears around 1400-1420 cm⁻¹. art-cons.com

The presence and characteristics of these carboxylate bands provide definitive evidence for the presence of lead soaps. Furthermore, FTIR can be used to identify other components in the sample, such as residual oil binders, and to study the degradation of the material over time.

Vibrational ModeTypical Wavenumber (cm⁻¹)Assignment
Asymmetric COO⁻ Stretch1510 - 1540Characteristic of lead carboxylate formation. art-cons.com
Symmetric COO⁻ Stretch1400 - 1420Characteristic of lead carboxylate formation.
C=O Stretch (Free Carboxylic Acid)~1700Disappears upon formation of the metal soap.

Raman Spectroscopy (including Micro-Raman and Surface-Enhanced Raman Scattering (SERS)) for Chemical Fingerprinting and Phase Identification

Raman spectroscopy is a powerful non-destructive technique that provides detailed chemical and structural information, making it highly suitable for the analysis of this compound in cultural heritage objects. It relies on the inelastic scattering of monochromatic light, which results in a spectrum of vibrational modes that is a unique fingerprint of the material.

For this compound and related lead soaps, Raman spectroscopy can be used to identify the characteristic vibrations of the carboxylate group and the carbon chain of the organic component. The C-C stretching region (around 1040-1120 cm⁻¹) can be particularly informative for differentiating between fatty acids of different chain lengths, such as palmitates and stearates. The region below 500 cm⁻¹ is often sensitive to the metal-oxygen vibrations and can provide information about the coordination of the lead ion. For example, a distinct Raman peak around 413-415 cm⁻¹ has been associated with the Pb-O bond in lead white, a common precursor to lead soap formation.

Micro-Raman spectroscopy allows for the analysis of very small sample areas, which is advantageous for studying heterogeneous materials like paintings. Surface-Enhanced Raman Scattering (SERS) is a specialized technique that can enhance the Raman signal of molecules adsorbed on certain metal surfaces, potentially allowing for the detection of trace amounts of organic species associated with this compound. The combination of these Raman techniques provides a comprehensive understanding of the chemical composition and phase distribution within this compound samples.

Raman Shift (cm⁻¹)AssignmentSignificance
1040 - 1120C-C StretchingDifferentiation of fatty acid chain lengths (e.g., palmitate vs. stearate).
~1516Carboxylate VibrationCharacteristic of lead soaps.
~413 - 415Pb-O VibrationCan indicate the presence of lead-oxygen bonds, potentially related to precursor pigments like lead white.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When analyzing this compound, XPS provides critical information about the lead, carbon, and oxygen atoms on the surface of the material.

The core principle of XPS involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material. researchgate.net For this compound, the binding energies of the Pb, C, and O core level electrons are of primary interest. The Pb 4f peak is particularly diagnostic; its position can confirm the +2 oxidation state of lead, characteristic of its bonding with the carboxylate groups of the resin acids. Shifts in the binding energy of the Pb 4f, O 1s, and C 1s peaks can provide detailed information about the coordination environment and the nature of the chemical bonds between the lead cation and the organic resin matrix. For instance, analysis of the O 1s spectrum can distinguish between oxygen atoms in the carboxylate group bonded to lead and other oxygen-containing functionalities.

Table 1: Representative Pb 4f7/2 Binding Energies for Various Lead Compounds This table provides reference binding energies for lead in different chemical states. These values serve as a benchmark for interpreting the XPS spectra of this compound.

Data sourced from Thermo Fisher Scientific Inc. thermofisher.com

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of matter. researchgate.netmdpi.com The technique is element-specific and does not require long-range order, making it suitable for amorphous or complex materials like this compound. mdpi.com XAS is typically divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uu.nlyoutube.com

For this compound, analysis at the Pb L₃-edge can provide detailed information. The XANES region is sensitive to the oxidation state and coordination chemistry of the lead atom (e.g., tetrahedral vs. octahedral coordination). washington.edu The pre-edge features and the position of the absorption edge can be correlated with the electronic configuration of the lead ions.

The EXAFS region provides information about the local atomic environment of the absorbing lead atom. youtube.com By analyzing the oscillations in the spectrum at energies above the absorption edge, it is possible to determine the types of neighboring atoms, their distance from the lead atom, and their coordination number. In this compound, EXAFS can precisely measure the Pb-O bond lengths and determine the number of oxygen atoms directly coordinated to the lead center, offering a detailed picture of the metal-ligand interface.

Table 2: Information Derived from XAS Analysis of this compound This table outlines the key structural parameters that can be determined for this compound using XAS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically ²⁰⁷Pb NMR) for Lead Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. ²⁰⁷Pb NMR, specifically, is a highly sensitive probe of the local chemical environment around the lead atom. huji.ac.il The ²⁰⁷Pb nucleus is a spin-½ nucleus, which results in sharp NMR signals over a very wide chemical shift range, making it an excellent tool for distinguishing between different lead species in a sample. huji.ac.il

In the context of this compound, solid-state ²⁰⁷Pb NMR can provide invaluable structural information. nih.gov The chemical shift of the ²⁰⁷Pb nucleus is extremely sensitive to factors such as coordination number, the nature of the coordinating ligands, and Pb-O bond lengths. researchgate.net Therefore, different polymeric structures or aggregation states of this compound would give rise to distinct signals in the ²⁰⁷Pb NMR spectrum. This technique can be used to identify the presence of different lead carboxylate environments within the material and to study the effects of aging or degradation, which might lead to changes in the lead coordination sphere. nih.gov

Table 3: Representative ²⁰⁷Pb NMR Chemical Shift Tensors for Lead Carboxylates This table shows experimental data for lead carboxylates, which are structurally similar to this compound. The chemical shift tensor parameters (δiso, δ11, δ22, δ33) provide detailed information about the local electronic environment of the lead nucleus.

Data adapted from research on lead carboxylates relevant to soap formation in oil paintings. nih.gov

UV-Visible Spectroscopy for Optical Properties and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance. uzh.ch This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk For this compound, which is often a yellowish compound, UV-Vis spectroscopy is used to understand the origin of its color and to characterize its electronic properties.

The absorption bands in the UV-Vis spectrum of this compound are typically associated with electronic transitions involving the molecular orbitals of the compound. The most likely transitions are ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from an orbital primarily localized on the resin acid ligand to an orbital primarily localized on the lead(II) ion. Other possible transitions include π → π* and n → π* transitions within the conjugated systems of the resin acid molecules. shu.ac.uk The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are characteristic of the compound's electronic structure and can be influenced by the specific type of resin acid and the coordination geometry of the lead ion.

Table 4: General Types of Electronic Transitions in this compound This table describes the probable electronic transitions that contribute to the UV-Visible absorption spectrum of this compound.

Microscopic and Imaging Analysis for Morphological and Spatial Information

Microscopic techniques are essential for visualizing the physical form and distribution of this compound, particularly when it is incorporated into a larger matrix such as a paint film or coating.

Optical Microscopy (OM) and Polarized Light Microscopy (PLM)

Optical Microscopy (OM) is a fundamental technique for observing the microstructure of materials. When applied to samples containing this compound, such as paint cross-sections, OM can reveal information about the size, shape, and distribution of this compound particles, as well as their relationship to other components in the matrix.

Polarized Light Microscopy (PLM) is a more specialized technique that utilizes polarized light to analyze materials with anisotropic optical properties, such as crystalline substances. ut.ee While this compound itself can be amorphous, it may be associated with crystalline lead soaps or other crystalline pigments. PLM is highly effective for identifying such crystalline phases based on their birefringence, pleochroism, and other optical properties. ut.ee This can be crucial for understanding degradation processes in materials where this compound might react to form crystalline lead soaps.

Table 5: Observational Capabilities of OM and PLM for this compound Samples This table summarizes the types of information that can be obtained by observing this compound within a material matrix using optical microscopy techniques.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) for Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) provides high-resolution, high-magnification images of a sample's surface topography. surfacesciencewestern.com When analyzing this compound, SEM can reveal fine details about the morphology, size, and texture of individual particles or aggregates. The high depth of field of SEM is particularly useful for understanding the three-dimensional structure of these features.

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. mst.or.jpresearchgate.net An electron beam strikes the surface of the sample, causing the emission of characteristic X-rays from the atoms present. By detecting and analyzing the energy of these X-rays, EDX can identify the elements present and their relative abundance. mst.or.jp For this compound, the key application is elemental mapping, where the distribution of lead (Pb), carbon (C), and oxygen (O) can be visualized across the imaged area. This co-localization of Pb with C and O provides definitive evidence for the presence and spatial distribution of this compound within a complex matrix. nanoscience.com

Table 6: Analytical Capabilities of SEM-EDX for this compound This table details the morphological and elemental information provided by the combined techniques of SEM and EDX.

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) is an indispensable tool for investigating the morphology and structure of materials at the nanoscale. illinois.edu By transmitting a beam of electrons through an ultra-thin specimen, TEM can produce high-resolution images that reveal details about particle size, shape, and aggregation. In the context of this compound, TEM allows for the direct visualization of its particulate nature.

Researchers can utilize TEM to:

Determine Nanoparticle Morphology: Observe the primary particle size and shape of this compound, which is crucial for understanding its physical and chemical properties.

Analyze Agglomeration: Assess the degree to which primary nanoparticles of this compound have clustered together, which can impact its application and performance.

Visualize Crystalline Domains: In high-resolution TEM (HRTEM) mode, it is possible to view the atomic lattice of crystalline regions within the this compound, providing insights into its atomic arrangement. lbl.gov

Recent advancements have enabled in-situ TEM, allowing for the observation of nanoscale processes in real time, such as the electrochemical deposition of lead. nih.govnih.gov While not directly studying this compound, these methods demonstrate the potential for observing the formation or degradation of lead-containing nanoparticles under specific conditions. nih.govnih.gov

Table 1: Application of TEM in this compound Characterization

CapabilityDescriptionRelevance to this compound
High-Resolution Imaging Provides images with resolutions down to the atomic level.Enables direct observation of this compound nanoparticle size, shape, and distribution.
Electron Diffraction Generates diffraction patterns that give information about the crystal structure.Can be used to determine the crystallinity and lattice structure of this compound particles.
In-situ Analysis Allows for the observation of dynamic processes in real time. nih.govCould potentially be used to study the formation, dissolution, or interaction of this compound with other materials.

X-ray Fluorescence (XRF) Imaging for Elemental Distribution

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.comusgs.gov When a sample is irradiated with high-energy X-rays, atoms within the sample are excited and emit secondary (or fluorescent) X-rays at energies characteristic of each element. usgs.gov By scanning the X-ray beam across a sample, a map of the elemental distribution can be generated.

For this compound, Macro X-ray Fluorescence (MA-XRF) imaging is particularly valuable for:

Mapping Lead Distribution: By detecting the characteristic L-shell X-ray emissions of lead (e.g., Pb Lα at 10.55 keV), MA-XRF can precisely map the location and concentration of lead-containing compounds like this compound within a larger area, such as a painting. researchgate.netxos.com

Identifying Pigment Mixtures: In historical artworks, XRF can reveal the co-localization of lead with other elements, suggesting the use of this compound in combination with other pigments.

Non-invasive Analysis: As a non-destructive technique, XRF is ideal for the analysis of valuable and sensitive objects, providing chemical information without the need for sampling. thermofisher.com

Challenges in XRF analysis can include spectral interferences, where the emission lines of different elements overlap. For example, the arsenic (As) Kα line (10.54 keV) is nearly identical to the lead (Pb) Lα line (10.55 keV), which can complicate analysis in samples containing both elements. xos.com

Hyperspectral Imaging (HSI) for Material Mapping

Hyperspectral Imaging (HSI) is a powerful technique that combines digital imaging with spectroscopy to obtain the spectrum of each pixel in an image. isprs.org This allows for the identification and mapping of different materials based on their unique spectral reflectance signatures. hawaii.eduaaai.org

In the study of materials like this compound, HSI is used to:

Identify and Map Materials: By comparing the reflectance spectra from the image cube to a library of known spectra, HSI can identify and map the spatial distribution of this compound, even when it is mixed with other materials. mdpi.com

Distinguish Similar Compounds: The high spectral resolution of HSI can help differentiate between various metal soaps or resinates (e.g., copper resinate vs. This compound) that may have subtle differences in their spectral features. mdpi.comnih.gov

Analyze Complex Stratigraphy: In applications such as the analysis of paintings, HSI can help to understand the layering of different materials, providing insight into the artist's techniques.

Algorithms such as Spectral Angle Mapping (SAM) and Spectral Correlation Mapping (SCM) are often used to process HSI data and classify materials based on spectral similarity to a reference spectrum, known as an endmember. mdpi.com

Diffraction Techniques for Crystalline Structure

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases and determining the degree of crystallinity in a material. hku.hk The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted at specific angles determined by the material's crystal lattice structure, producing a unique diffraction pattern that serves as a "fingerprint" for that phase. doitpoms.ac.uk

The application of XRD to this compound analysis involves:

Phase Identification: The experimental diffraction pattern obtained from a sample is compared against standard patterns in a database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), to unambiguously identify the crystalline phases of this compound present. myscope.training

Determining Crystallinity: The presence of sharp peaks in an XRD pattern is indicative of a well-ordered crystalline material. Conversely, a broad, diffuse hump suggests the material is amorphous or very poorly crystalline. xray.cz This is critical for understanding the physical state of the this compound.

Quantitative Phase Analysis: Advanced methods, such as Rietveld refinement, can be used to quantify the relative amounts of different crystalline phases in a mixture. fiveable.me

Table 2: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedPrimary Application for this compoundStrengths
TEM Nanoscale morphology, particle size, atomic structure. mdpi.comVisualizing individual this compound nanoparticles and their state of aggregation.Very high spatial resolution.
XRF Elemental composition and distribution. nih.govMapping the location of lead (and thus this compound) in a sample.Non-destructive, high elemental sensitivity.
HSI Molecular and material mapping based on spectral signatures. isprs.orgIdentifying and mapping the distribution of this compound as a distinct material in a mixture.Provides molecular information across an area.
XRD Crystalline phase identification and degree of crystallinity. fiveable.meDetermining if this compound is crystalline or amorphous and identifying its crystal structure.Definitive for crystalline phase identification.

Combined and Multi-Analytical Approaches for Comprehensive Material Characterization

A single analytical technique rarely provides a complete picture of a complex material like this compound. Therefore, a multi-analytical approach, combining the strengths of different methods, is essential for a comprehensive characterization. For instance, the elemental distribution maps from XRF can be correlated with the material maps from hyperspectral imaging to confirm that the lead detected by XRF is indeed part of the this compound identified by HSI. mdpi.com

Similarly, XRD can confirm the crystalline phase of a material, while TEM can provide direct visualization of the individual crystallites. fiveable.me Combining elemental data from XRF with structural data from XRD and morphological information from TEM allows researchers to build a complete and robust model of the this compound's properties and its behavior within a specific matrix. This integrated approach is crucial for understanding its formation, stability, and interaction with its environment.

Theoretical and Computational Modeling of Lead Resinate Behavior

Molecular Dynamics Simulations for Interfacial Reactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. This technique is particularly well-suited for investigating the behavior of lead resinate at interfaces, such as the boundary between a pigment particle and the oil binder in a paint film.

MD simulations can model the adsorption of resin components onto surfaces and the structural properties of molecules at an interface. researchgate.netnih.gov For instance, simulations can reveal how resin acid molecules arrange themselves at a lead-containing surface, a critical step in the formation of this compound. The simulations track the trajectories of individual atoms over time, governed by a set of interatomic potentials or a force field. This allows for the evaluation of structural and dynamical properties. nih.gov Key parameters in such simulations include the choice of force field, the system size (number of atoms), simulation time, and the thermodynamic ensemble (e.g., constant temperature and pressure).

In analogous systems, MD simulations have been used to investigate the adsorption of organic acids on mineral surfaces. researchgate.net These studies show that the conformation of the organic molecules, their interaction with surface ions, and the presence of other molecules like water significantly influence the interfacial structure. researchgate.netnih.gov For this compound, MD simulations could elucidate how the long hydrocarbon tails of resin acids pack together and how the lead ions coordinate with the carboxylate headgroups, providing insight into the initial stages of aggregation that lead to the formation of lead soap inclusions observed in paintings. metmuseum.org

Table 1: Typical Parameters for Molecular Dynamics Simulations of Interfacial Systems

Parameter Description Typical Value/Choice
Force Field A set of equations and parameters describing the potential energy of the system. COMPASS, CHARMM, GROMOS
System Size The number of atoms included in the simulation box. 10,000 - 1,000,000 atoms
Time Step The interval between successive calculations of forces and positions. 1 - 2 femtoseconds (fs)
Simulation Length The total duration of the simulated process. Nanoseconds (ns) to microseconds (µs)
Ensemble The statistical mechanical ensemble defining the thermodynamic state. NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature)

| Boundary Conditions | The conditions applied at the edges of the simulation box. | Periodic Boundary Conditions (PBC) |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is a powerful tool for understanding the chemical reactivity of the molecules involved in this compound formation. DFT calculations can determine molecular properties and reactivity descriptors by solving equations based on the electron density of the system. youtube.comnih.gov

The reactivity of a chemical species can be analyzed using conceptual DFT, which provides descriptors like chemical potential (μ), hardness (η), and the electrophilicity index (ω). researchgate.netnih.gov These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com For the formation of this compound, DFT can be used to:

Identify Active Sites: By calculating Fukui functions or Parr functions, DFT can pinpoint the most reactive sites on a resin acid molecule, which are typically the oxygen atoms of the carboxylate group, for electrophilic attack by a lead (Pb²⁺) ion. mdpi.com

Analyze Reaction Energetics: DFT can compute the energy changes associated with the reaction between a resin acid and a lead source, helping to determine the thermodynamic feasibility of this compound formation.

Characterize Electronic Properties: It provides detailed information about the distribution of electrons and the nature of the chemical bonds between the lead ion and the resin acid, clarifying the structure of the resulting this compound complex.

Table 2: Conceptual DFT Reactivity Descriptors

Descriptor Formula Chemical Interpretation
Ionization Potential (IP) IP ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMO The energy released when an electron is added.
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2 The tendency of electrons to escape from the system.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) Resistance to change in electron distribution. researchgate.net

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the ability of a species to accept electrons. |

Note: These formulas represent approximations based on Koopmans' theorem in DFT. mdpi.com

Kinetic and Mechanistic Modeling of Formation and Degradation Processes

Kinetic and mechanistic modeling aims to describe the rates and pathways by which chemical reactions occur. For this compound, this involves understanding both its formation from precursors (e.g., lead pigments and resin acids) and its subsequent degradation or transformation over time.

The formation of lead soaps in oil paintings is a complex process influenced by several factors, including the availability of lead ions, the concentration of free fatty or resin acids, temperature, and humidity. artnet.comresearchgate.net Experimental studies have shown that the formation can occur over vastly different timescales, from hours at elevated temperatures to months or centuries under ambient conditions. researchgate.net

Mechanistic models for this compound formation propose a saponification reaction where lead-containing pigments, which can be slightly soluble in the oil medium, release Pb²⁺ ions. These ions then react with the carboxylate groups of free resin acids. The presence of water is believed to be a major contributing factor, likely by facilitating the mobility of ions and participating in the reaction mechanism. artnet.com

Kinetic models can be developed to predict the rate of lead soap formation based on these factors. Such models often rely on fitting experimental data to rate equations that describe the dependence of the reaction rate on the concentrations of reactants and environmental conditions. A mechanistic degradation modeling approach can be used to simulate the impact of different degradation modes by relating effects on each component of the system. mdpi.com

Table 3: Factors Influencing the Kinetics of this compound Formation

Factor Effect on Reaction Rate Rationale
Temperature Increases Provides the necessary activation energy for the reaction. Formation is faster at ~100°C than at room temperature. researchgate.net
Humidity/Water Increases Facilitates the mobility of lead ions and may act as a catalyst or reactant in the hydrolysis of oil binders, releasing free acids. artnet.com
Lead Source Reactivity Varies The chemical form of the lead (e.g., litharge (PbO) vs. lead white (2PbCO₃·Pb(OH)₂)) affects the availability of Pb²⁺ ions. researchgate.net

| Acid Concentration | Increases | Higher concentration of free resin acids increases the probability of reaction with lead ions. |

Research on Mitigation and Conservation Strategies Informed by Degradation Studies

Understanding Degradation Processes for Preventive Conservation Protocols

Lead resinate, a salt formed from lead oxides or hydroxides and resin acids (primarily abietic acid), is prone to degradation influenced by a range of environmental stimuli. Studies indicate that exposure to light, humidity, and atmospheric pollutants can accelerate its deterioration. Photodegradation, for instance, can lead to the formation of copper peroxo species, causing browning in copper resinate, a related compound, suggesting similar light-induced reactions might affect this compound researchgate.net. Oxidative degradation, driven by the presence of oxygen and potentially catalyzed by metal ions or the lead component itself, is another significant pathway. This can involve the oxidation of the organic resin acid component, leading to changes in molecular structure and physical properties fiveable.menumberanalytics.com.

Hydrolysis, the reaction with water, is also a concern, particularly for the lead-carboxylate bond, which can lead to the leaching of lead ions and the formation of lead oxides or carbonates dcceew.gov.au. The presence of acidic or alkaline environments can further exacerbate these processes. For example, exposure to dilute basic solutions has been shown to cause rapid discoloration in copper resinate, suggesting that similar reactions could occur with this compound, potentially forming brown copper(II) oxide or lead oxides researchgate.netodu.edu.

The understanding of these degradation mechanisms directly informs preventive conservation protocols. To mitigate deterioration, control of environmental conditions is paramount. This includes:

Humidity Control: Maintaining stable, moderate relative humidity levels can prevent or slow down hydrolytic degradation processes numberanalytics.comiccrom.org.

Light Protection: Minimizing exposure to UV and visible light can prevent photodegradation and associated discoloration researchgate.netnumberanalytics.com.

Pollutant Mitigation: Reducing exposure to atmospheric pollutants such as nitrogen dioxide (NO₂) and sulfur dioxide (SO₂) is essential, as these can react with this compound and accelerate its breakdown researchgate.net.

Stable Storage and Display: Storing and displaying objects containing this compound in controlled environments, such as inert atmospheres or sealed enclosures, can further protect them from detrimental environmental factors.

Research into degradation markers, such as changes in chemical composition or physical properties resulting from aging, is vital for developing these preventive measures researchgate.net. Studies simulating aging under various climatic conditions, including exposure to UV radiation and chemical pollutants, help identify specific decay markers that can be monitored to assess the material's condition and the effectiveness of conservation efforts researchgate.netresearchgate.net.

Development of Advanced Analytical Protocols for Condition Assessment and Monitoring

Accurate assessment and monitoring of the condition of this compound require the application of advanced analytical techniques. These protocols enable conservators and scientists to identify the material, quantify its degradation products, and track changes over time, thereby guiding conservation interventions.

Several spectroscopic and spectrometric methods are employed:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is valuable for identifying the functional groups present in this compound and its degradation products, providing insights into chemical changes like oxidation or hydrolysis researchgate.netsangeetgalaxy.co.in.

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can identify molecular components and detect structural alterations indicative of degradation researchgate.netresearchgate.net.

X-ray Fluorescence (XRF): XRF is a non-destructive elemental analysis technique that can quantify the lead content in a sample, which is crucial for identifying this compound and assessing its presence in artworks or artifacts who.intolympianwatertesting.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing the organic components of this compound, including the resin acids and their degradation products. This technique can identify volatile organic compounds resulting from decomposition researchgate.netcdc.gov.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): SEM-EDS provides high-resolution imaging of the material's surface morphology and can simultaneously perform elemental analysis, revealing the distribution of lead and other elements, as well as changes in surface texture due to degradation researchgate.netsangeetgalaxy.co.inresearchgate.net.

X-ray Diffraction (XRD): XRD is used to identify crystalline degradation products, such as lead carbonates or oxides, which may form as this compound deteriorates researchgate.netresearchgate.net.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS): These techniques are highly sensitive methods for quantifying lead concentrations in samples, offering precise measurements for condition assessment and monitoring who.intolympianwatertesting.comnih.gov. ICP-MS, in particular, can provide isotopic analysis, potentially aiding in source identification nih.gov.

Data Table 1: Analytical Techniques for this compound Assessment

TechniquePrimary Application for this compoundInformation ProvidedReferences
FTIR Spectroscopy Identification of organic components and functional groupsChemical bonds, presence of resin acids, ester linkages, carbonyl groups (degradation) researchgate.netsangeetgalaxy.co.in
XRF Spectroscopy Elemental analysisPresence and quantification of lead (Pb) who.intolympianwatertesting.com
GC-MS Analysis of organic degradation productsIdentification and quantification of volatile organic compounds, fatty acids, resin acids researchgate.netcdc.gov
SEM-EDS Surface morphology and elemental compositionSurface texture, distribution of Pb and other elements, presence of particulates researchgate.netsangeetgalaxy.co.inresearchgate.net
XRD Identification of crystalline degradation productsCrystalline phases formed (e.g., lead oxides, carbonates) researchgate.netresearchgate.net
ICP-MS / AAS Quantification of lead contentPrecise measurement of lead concentration in samples who.intolympianwatertesting.comnih.gov

Data Table 2: Potential Degradation Pathways and Environmental Influences

Degradation PathwayEnvironmental InfluencesObserved EffectsPreventive Measures
Photodegradation UV radiation, visible lightDiscoloration (e.g., browning), potential formation of peroxo speciesMinimize light exposure, use UV-filtering materials in display cases and storage.
Oxidative Degradation Oxygen, elevated temperature, metal ions (catalytic)Oxidation of resin acids, chain scission, changes in molecular weight, embrittlementControl oxygen levels, maintain stable temperatures, avoid contact with catalytic materials.
Hydrolysis Humidity, water presenceBreakdown of lead-carboxylate bonds, lead ion leaching, formation of oxides/carbonatesMaintain stable, low relative humidity levels.
Acid/Alkaline Reactions Acidic or alkaline atmospheric pollutants, cleaning agentsAccelerated degradation, formation of insoluble salts, discolorationControl atmospheric pollutants (SO₂, NO₂), avoid alkaline cleaning agents.

Compound Name List:

this compound

Copper resinate

Linseed oil

Lead white

Zinc white

Lead oxide

Lead hydroxide (B78521)

Abietic acid

Lead carbonate

Lead sulfide (B99878) (Galena)

Lead sulfate (B86663) (Anglesite)

Lead dioxide (Plattnerite)

Copper peroxo species

Copper(II) oxide

Copper(I)

Copper(II) acetate (B1210297)

Copper(II) abietate

Verdigris

Q & A

Q. What steps minimize variability in this compound synthesis across laboratories?

  • Methodological Answer :
  • Protocol Standardization : Publish detailed SOPs with reaction kinetics (e.g., Arrhenius parameters) .
  • Interlab Studies : Collaborate on round-robin tests to identify critical control points (e.g., pH monitoring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.